2,4-Dibromopyrimidine

説明

BenchChem offers high-quality 2,4-Dibromopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

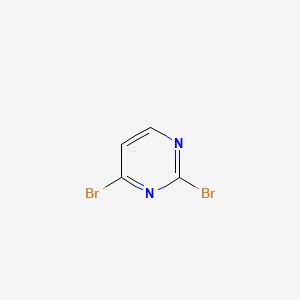

Structure

3D Structure

特性

IUPAC Name |

2,4-dibromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEHEEBFRCAFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566372 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3921-01-5 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of 2,4-Dibromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-Dibromopyrimidine, a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] This document is intended to serve as a valuable resource for professionals in research and development who utilize this versatile compound in their work.

Core Physical Properties

2,4-Dibromopyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two bromine atoms at the 2 and 4 positions.[1] Its unique dibromo substitution pattern enhances its reactivity, making it a valuable intermediate in medicinal chemistry and crop protection.[2]

The physical characteristics of 2,4-Dibromopyrimidine are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H2Br2N2 | [2][3] |

| Molecular Weight | 237.88 g/mol | [2][3] |

| Appearance | White to light yellow crystalline solid or yellow solid | [1][2] |

| Melting Point | 65-67 °C or 65-73 °C | [2][4] |

| Boiling Point | 316.6 ± 34.0 °C (Predicted) | [4] |

| Density | 2.197 g/cm³ | [4] |

| Solubility | Moderately soluble in polar organic solvents. | [1] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C. | [4] |

Experimental Protocols for Property Determination

The following are generalized experimental methodologies for determining the key physical properties of chemical compounds such as 2,4-Dibromopyrimidine.

Melting Point Determination:

The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Boiling Point Determination:

For compounds that are stable at their boiling point, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For smaller quantities or for predictive measurements, computational models are often used.[4]

Density Measurement:

The density of a solid can be determined using a pycnometer. The pycnometer is first weighed empty, then with the sample, and finally with the sample and a liquid of known density in which the sample is insoluble. The volume of the sample can be calculated from the displacement of the liquid, and the density is then determined by dividing the mass of the sample by its volume.

Solubility Assessment:

A qualitative assessment of solubility can be performed by adding a small amount of the solute (2,4-Dibromopyrimidine) to a known volume of a solvent at a specific temperature. The mixture is agitated, and the solubility is observed. For a quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as spectroscopy or chromatography.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a synthetic compound like 2,4-Dibromopyrimidine.

This guide provides essential physical property data and generalized experimental context for 2,4-Dibromopyrimidine, supporting its effective use in research and development. For specific analytical procedures, researchers should consult detailed laboratory manuals and safety data sheets.

References

An In-depth Technical Guide on the Solubility of 2,4-Dibromopyrimidine

This technical guide provides a comprehensive overview of the solubility of 2,4-dibromopyrimidine, a key intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. While specific quantitative solubility data for 2,4-dibromopyrimidine is not extensively documented in publicly available literature, this guide summarizes its known qualitative solubility characteristics and provides a detailed experimental protocol for determining precise quantitative solubility data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3921-01-5 | [1][2] |

| Molecular Formula | C₄H₂Br₂N₂ | [1][2] |

| Molecular Weight | 237.88 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Melting Point | 65 - 73 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

Qualitative Solubility Data

2,4-Dibromopyrimidine is a solid compound that is expected to be poorly soluble in water but should exhibit solubility in certain organic solvents. The selection of an appropriate solvent is crucial for its application in organic synthesis and other research areas. Based on information for structurally related compounds, pyrimidine derivatives are often soluble in solvents like methanol, N,N-dimethylformamide (DMF), and chloroform.[3] For instance, 2,4-dibromopyridine is noted to be soluble in methanol.[4][5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data for 2,4-dibromopyrimidine, the shake-flask method is a widely accepted and robust technique.[6] This protocol outlines the steps to determine the equilibrium solubility of 2,4-dibromopyrimidine in various solvents.

Objective

To determine the saturation concentration of 2,4-dibromopyrimidine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials

-

2,4-Dibromopyrimidine (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, N,N-dimethylformamide, dimethyl sulfoxide, chloroform, toluene)

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Temperature-controlled orbital shaker

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,4-dibromopyrimidine to a glass vial. Ensuring an excess of solid is present is crucial for achieving a saturated solution.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is generally recommended to ensure that the rates of dissolution and precipitation are equal.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 2,4-dibromopyrimidine. A pre-established calibration curve is essential for accurate quantification.[7]

-

-

Data Reporting:

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of 2,4-dibromopyrimidine solubility.

Caption: Workflow for the experimental determination of 2,4-dibromopyrimidine solubility.

Signaling Pathway Considerations

While 2,4-dibromopyrimidine is a synthetic building block and not typically associated with direct interaction with signaling pathways, its derivatives are often designed as inhibitors or modulators of various cellular signaling cascades. For instance, pyrimidine derivatives have been developed as inhibitors of kinases such as PI3Kδ.[6] The solubility of the parent compound, 2,4-dibromopyrimidine, is a critical factor in the successful synthesis of these more complex, biologically active molecules.

The general logical relationship for the application of 2,4-dibromopyrimidine in drug discovery is depicted below.

Caption: Logical relationship of 2,4-dibromopyrimidine in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. 2,4-Dibromopyridine | 58530-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2,4-Dibromopyridine CAS#: 58530-53-3 [m.chemicalbook.com]

- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,4-Dibromopyrimidine (CAS 3921-01-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dibromopyrimidine, a versatile heterocyclic building block crucial in pharmaceutical and chemical research. This document details its physicochemical properties, synthesis, chemical reactivity, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

2,4-Dibromopyrimidine is a yellow to light yellow crystalline solid.[1][2][3] Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.

| Property | Value | References |

| CAS Number | 3921-01-5 | [1][3] |

| Molecular Formula | C₄H₂Br₂N₂ | [1][4][5] |

| Molecular Weight | 237.88 g/mol | [1][4][5] |

| Melting Point | 65-73 °C | [1][3][6] |

| Boiling Point | 316.6 ± 34.0 °C (Predicted) | [6] |

| Appearance | Yellow to light yellow crystalline solid | [1][2][3] |

| Solubility | Moderately soluble in common organic solvents. | [2] |

| Purity | Typically ≥ 95-98% (HPLC) | [1][3][7] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon). | [1][3][6] |

Synthesis of 2,4-Dibromopyrimidine

The synthesis of 2,4-dibromopyrimidine is most commonly achieved through the bromination of uracil. The following protocol provides a reliable method for its preparation in a laboratory setting.[4]

Experimental Protocol: Synthesis from Uracil

Materials:

-

Uracil (pyrimidine-2,4(1H,3H)-dione)

-

Phosphorus(V) oxybromide (POBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Silica Gel for column chromatography

-

Ice

Procedure:

-

In a reaction vessel, combine uracil (3 g, 0.027 mol) and phosphorus(V) oxybromide (40.13 g, 0.14 mol).[4]

-

Heat the mixture to 125 °C and stir for 2 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.[4]

-

Slowly and carefully pour the reaction mixture into 500 g of ice water to quench the reaction.[4]

-

Neutralize the aqueous solution by the gradual addition of solid sodium bicarbonate until effervescence ceases.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase twice with 150 ml portions of dichloromethane.[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.[4]

-

Purify the crude product by flash silica gel column chromatography to obtain 2,4-dibromopyrimidine as a white solid (typical yield: ~78.5%).[4]

Chemical Reactivity and Experimental Protocols

2,4-Dibromopyrimidine is a valuable synthetic intermediate due to the differential reactivity of its two bromine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the C2 position. However, selectivity can be controlled by the choice of catalyst, ligands, and reaction conditions.[8]

Palladium-Catalyzed Cross-Coupling Reactions

2,4-Dibromopyrimidine readily participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. Below are representative protocols for key transformations.

Note: The following protocols are generalized procedures for substrates similar to 2,4-dibromopyrimidine and may require optimization for specific applications.

This reaction couples 2,4-dibromopyrimidine with an organoboron reagent. Regioselective coupling at the C4 position is typically favored.

Representative Protocol:

-

Reaction Setup: In an oven-dried Schlenk tube, combine 2,4-dibromopyrimidine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

This reaction forms a carbon-nitrogen bond between 2,4-dibromopyrimidine and a primary or secondary amine.

Representative Protocol:

-

Reaction Setup: To a dry Schlenk tube, add 2,4-dibromopyrimidine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.2-2.0 eq).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by the amine (1.1-1.5 eq).

-

Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

This reaction couples 2,4-dibromopyrimidine with a terminal alkyne.

Representative Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 2,4-dibromopyrimidine (1.0 eq) in an anhydrous solvent such as THF or DMF.

-

Catalyst and Reagent Addition: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq), and the terminal alkyne (1.1-1.5 eq).

-

Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C). Monitor the reaction until completion.

-

Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the crude product via column chromatography.

Applications in Research and Drug Development

2,4-Dibromopyrimidine is a cornerstone intermediate in the synthesis of a wide range of bioactive molecules and functional materials.

Key Application Areas:

-

Pharmaceutical Development: It serves as a critical starting material for synthesizing compounds targeting viral infections and various cancers.[1][3][9] The pyrimidine core is a well-established scaffold in medicinal chemistry.

-

Agrochemicals: It is used in the creation of novel herbicides and fungicides.[1][9]

-

Materials Science: The presence of bromine atoms allows for its use in developing flame-retardant polymers and advanced coatings.[1]

-

Biochemistry Research: It is employed in studies involving nucleic acids and as a probe for understanding enzyme interactions.[1]

Role in Anticancer Drug Discovery

Derivatives of 2,4-diaminopyrimidine, which are readily synthesized from 2,4-dibromopyrimidine, have shown significant promise as potent inhibitors of various protein kinases implicated in cancer progression.

One of the most notable applications is in the development of inhibitors for p21-activated kinase 4 (PAK4), a serine/threonine kinase that is overexpressed in many human cancers. PAK4 plays a crucial role in cell proliferation, migration, and survival.[4] Inhibition of the PAK4 signaling pathway is a promising strategy for cancer therapy.

PAK4 Signaling Pathway Overview: PAK4 is activated by upstream signals, including the Rho GTPase Cdc42. Once activated, PAK4 can influence several downstream oncogenic pathways:

-

PI3K/AKT Pathway: PAK4 can activate this critical survival pathway, promoting cell growth and inhibiting apoptosis.[4]

-

Wnt/β-catenin Pathway: It can phosphorylate and stabilize β-catenin, leading to the transcription of genes involved in cell proliferation.

-

LIMK1/Cofilin Pathway: By phosphorylating and activating LIMK1, PAK4 regulates cytoskeletal dynamics, which is essential for cell motility and invasion.[5]

-

Raf/MEK/ERK Pathway: PAK4 can also modulate this key signaling cascade that controls cell division and differentiation.[4]

Derivatives synthesized from 2,4-dibromopyrimidine can be designed to bind to the ATP-binding pocket of PAK4, inhibiting its kinase activity and thereby blocking these downstream signaling events.

Safety and Handling

2,4-Dibromopyrimidine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazards: Toxic if swallowed, fatal in contact with skin, and causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, well-ventilated place, locked up or in an area accessible only to qualified personnel.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stille Coupling [organic-chemistry.org]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,4-Dibromopyrimidine

This guide provides a comprehensive overview of 2,4-dibromopyrimidine, a crucial heterocyclic organic compound. It details its chemical and physical properties, synthesis protocols, and significant applications in the fields of pharmaceutical and agrochemical development. The unique dibromo substitution pattern of this pyrimidine derivative imparts enhanced reactivity, establishing it as a versatile building block in modern organic synthesis.

Core Properties and Data

2,4-Dibromopyrimidine is a solid compound, typically appearing white to pale yellow.[1][2] Its chemical structure, featuring a pyrimidine ring with bromine atoms at the 2 and 4 positions, makes it a valuable intermediate for creating more complex molecules.[3]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 237.88 g/mol | [2][4][5][6][7][8] |

| Molecular Formula | C₄H₂Br₂N₂ | [2][3][4][5][6] |

| CAS Number | 3921-01-5 | [2][4][5][6][8][9] |

| Melting Point | 65-73 °C | [1][2] |

| Boiling Point | 316.6±34.0 °C (Predicted) | [1] |

| Density | 2.197 g/cm³ (Predicted) | [1] |

| Purity | ≥ 96% (HPLC) | [2] |

| Appearance | White to Pale Yellow Solid | [2][4] |

Synthesis and Experimental Protocols

The synthesis of 2,4-dibromopyrimidine is most commonly achieved through the bromination of a pyrimidine precursor. The methods described below highlight common laboratory procedures.

Experimental Protocol 1: Synthesis from Uracil

A prevalent method for synthesizing 2,4-dibromopyrimidine involves the reaction of uracil (pyrimidine-2,4(1H,3H)-dione) with a brominating agent like phosphorus(V) oxybromide.[4][7]

Methodology:

-

Reaction Setup: A mixture of uracil (3 g, 0.027 mol) and phosphorus(V) oxybromide (40.13 g, 0.14 mol) is prepared in a suitable reaction vessel.[4]

-

Heating: The reaction mixture is stirred and heated to 125 °C for 2 hours.[4]

-

Quenching: After the reaction is complete, the mixture is cooled to room temperature. It is then slowly and carefully poured into 500 g of ice water.[4]

-

Neutralization: The aqueous mixture is neutralized with the addition of solid sodium bicarbonate.[4]

-

Extraction: The aqueous phase is extracted twice with 150 ml of dichloromethane. The organic phases are then combined.[4]

-

Drying and Concentration: The combined organic phase is dried and concentrated under reduced pressure to yield the crude product.[4]

-

Purification: The crude product is purified using flash silica gel column chromatography to obtain the final white solid product. This protocol typically yields around 78.5%.[4]

Experimental Protocol 2: Synthesis from 2,4-Dichloropyrimidine

An alternative pathway involves the conversion of 2,4-dichloropyrimidine using a bromide reagent such as phosphorus tribromide (PBr₃).[10] This method can be controlled by adding the reagent in batches to manage the reaction and improve yield.[10] The final product can be purified through recrystallization, and unreacted starting materials can be recycled.[10]

Chemical Reactivity and Applications

The two bromine atoms on the pyrimidine ring are key to its utility, providing reactive sites for various chemical transformations, particularly nucleophilic substitutions and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][11][12] This reactivity makes 2,4-dibromopyrimidine a foundational component in the synthesis of a wide array of functionalized molecules.

Workflow: Synthesis of 2,4-Dibromopyrimidine from Uracil

Caption: Synthesis workflow from Uracil to 2,4-Dibromopyrimidine.

Applications in Drug Development and Research:

-

Pharmaceutical Synthesis: 2,4-Dibromopyrimidine is a vital intermediate in the creation of various pharmaceuticals. It is particularly significant in the development of novel antiviral and anticancer therapeutic agents, where its structure allows for modifications that can enhance biological activity.[2]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]

-

Medicinal Chemistry: Researchers employ this compound as a scaffold to synthesize diverse libraries of molecules for screening in drug discovery programs. Its ability to participate in reliable and high-yield reactions streamlines the synthesis of potential drug candidates.[2][12]

-

Materials Science: The bromine atoms in the structure can enhance flame retardancy, making it useful in the development of advanced polymers and coatings.[2]

-

Biochemical Research: It serves as a tool in studies involving nucleic acids and enzyme interactions, sometimes acting as a mimic for natural substrates to elucidate biochemical pathways.[2]

References

- 1. 2,4-DIBROMOPYRIMIDINE CAS#: 3921-01-5 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 3921-01-5: 2,4-Dibromopyrimidine | CymitQuimica [cymitquimica.com]

- 4. 2,4-DIBROMOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 001chemical.com [001chemical.com]

- 6. scbt.com [scbt.com]

- 7. 2,4-DIBROMOPYRIMIDINE | 3921-01-5 [chemicalbook.com]

- 8. store.p212121.com [store.p212121.com]

- 9. 2,4-DIBROMOPYRIMIDINE - Safety Data Sheet [chemicalbook.com]

- 10. CN103739556A - Preparation method and detection method of 2,4-dibromopyrimidine - Google Patents [patents.google.com]

- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

A Comprehensive Technical Guide on the Physicochemical Properties of 2,4-Dibromopyrimidine

This technical guide provides an in-depth overview of the core physicochemical properties of 2,4-dibromopyrimidine, with a specific focus on its melting point. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data of 2,4-Dibromopyrimidine

2,4-Dibromopyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its physical and chemical properties are crucial for its handling, reaction optimization, and characterization.

| Property | Value | Source |

| Melting Point | 65-67 °C | ChemicalBook[1] |

| 65 - 73 °C (Lit.) | Chem-Impex[2] | |

| Boiling Point | 316.6±34.0 °C (Predicted) | ChemicalBook[1] |

| Molecular Formula | C4H2Br2N2 | ChemicalBook, Chem-Impex, Santa Cruz Biotechnology[2][3][4] |

| Molecular Weight | 237.88 g/mol | ChemicalBook, Chem-Impex, Santa Cruz Biotechnology[2][3][4] |

| Appearance | White to off-white crystalline solid or yellow solid | Srini Chem, Chem-Impex[2][5] |

| Purity | ≥ 96% (HPLC) | Chem-Impex[2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[1] |

| CAS Number | 3921-01-5 | ChemicalBook, Chem-Impex, Santa Cruz Biotechnology[1][2][4] |

Experimental Protocols

Synthesis and Purification of 2,4-Dibromopyrimidine

A common method for the synthesis of 2,4-dibromopyrimidine involves the bromination of a pyrimidine precursor. A general procedure is as follows:

-

Reaction Setup : A mixture of uracil (1 equivalent) and phosphorus oxybromide (excess, e.g., 5 equivalents) is prepared in a reaction vessel equipped with a stirrer and a heating mantle.

-

Reaction Execution : The reaction mixture is heated to 125 °C and stirred for 2 hours.

-

Quenching : After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into ice water.

-

Neutralization : The aqueous mixture is neutralized with a solid base, such as sodium bicarbonate.

-

Extraction : The product is extracted from the aqueous phase using an organic solvent, typically dichloromethane (e.g., 2 x 150 ml).

-

Drying and Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield the crude product.

-

Purification : The crude product is purified by flash silica gel column chromatography to obtain the pure 2,4-dibromopyrimidine as a white solid.[3]

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound. The following is a standard protocol for determining the melting point of an organic solid like 2,4-dibromopyrimidine using a capillary melting point apparatus.

-

Sample Preparation : A small amount of the dried, crystalline 2,4-dibromopyrimidine is finely powdered. The powder is then packed into a capillary tube to a height of 1-2 mm.[6]

-

Apparatus Setup : The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

Heating : The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation : The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6] For a pure compound, this range should be narrow, typically 0.5-1.0 °C.[6] Impurities tend to depress and broaden the melting range.[6]

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of 2,4-dibromopyrimidine to its characterization, including purity assessment and melting point determination.

Caption: Workflow for the synthesis and characterization of 2,4-dibromopyrimidine.

References

Synthesis of 2,4-Dibromopyrimidine from Uracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromopyrimidine from the readily available starting material, uracil. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document details the experimental protocol, presents quantitative data in a structured format, and provides visualizations of the reaction pathway and experimental workflow.

Introduction

Uracil, a common and naturally occurring pyrimidine base, serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds. The conversion of uracil to 2,4-dibromopyrimidine introduces two reactive bromine atoms onto the pyrimidine ring, enabling further functionalization through various cross-coupling and nucleophilic substitution reactions. This makes 2,4-dibromopyrimidine a valuable building block in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The synthesis is typically achieved through a one-step bromination reaction using a phosphorus-based brominating agent.

Reaction Scheme and Mechanism

The synthesis of 2,4-dibromopyrimidine from uracil is achieved by heating uracil with a brominating agent, most commonly phosphorus oxybromide (POBr₃). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl groups of the tautomeric form of uracil (pyrimidine-2,4(1H,3H)-dione) are replaced by bromine atoms.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,4-dibromopyrimidine from uracil.

| Parameter | Value | Reference |

| Reactants | ||

| Uracil | 3 g (0.027 mol) | [1] |

| Phosphorus Oxybromide (POBr₃) | 40.13 g (0.14 mol) | [1] |

| Reaction Conditions | ||

| Temperature | 125 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Product Information | ||

| Crude Product Weight | 6.2 g | [1] |

| Purified Product Weight | 5 g | [1] |

| Yield | 78.5% | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 2,4-dibromopyrimidine from uracil based on established procedures.[1]

4.1. Materials and Reagents

-

Uracil (pyrimidine-2,4(1H,3H)-dione)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Solid Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or equivalent drying agent

-

Silica gel for column chromatography

4.2. Equipment

-

Round-bottom flask

-

Heating mantle with stirrer

-

Condenser

-

Thermometer

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

4.3. Procedure

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and condenser, combine uracil (3 g, 0.027 mol) and phosphorus oxybromide (40.13 g, 0.14 mol).

-

Heating: Heat the reaction mixture to 125 °C with constant stirring. Maintain this temperature for 2 hours.[1]

-

Quenching: After 2 hours, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing 500 g of crushed ice.

-

Neutralization: Neutralize the acidic aqueous mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase twice with 150 ml of dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product (6.2 g) by flash silica gel column chromatography to yield the final product.[1]

4.4. Product Characterization

The final product, 2,4-dibromopyrimidine, is a white solid.[1]

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the experimental procedure.

Safety Considerations

-

Phosphorus oxybromide is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction generates hydrogen bromide gas, which is corrosive and toxic. Ensure adequate ventilation.

-

The quenching and neutralization steps are exothermic and may cause splashing. Perform these steps slowly and with caution.

Conclusion

The synthesis of 2,4-dibromopyrimidine from uracil using phosphorus oxybromide is an efficient and well-established method. The procedure provides good yields of the desired product, which is a key intermediate for the synthesis of a diverse range of functionalized pyrimidines for applications in drug discovery and development. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis.

References

- 1. 2,4-DIBROMOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 4. Phosphorus oxybromide as a brominating agent; bromopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]

2,4-Dibromopyrimidine: A Versatile Scaffold for Synthetic Innovation in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromopyrimidine is a pivotal heterocyclic building block, offering a versatile platform for the synthesis of a diverse array of complex organic molecules. Its two reactive bromine atoms, exhibiting differential reactivity, allow for selective and sequential functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 2,4-dibromopyrimidine, with a particular focus on its utility in the development of kinase inhibitors for targeted cancer therapy. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and signaling pathways are presented to facilitate its practical application in the laboratory.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄H₂Br₂N₂ |

| Molecular Weight | 237.88 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 65-73 °C |

Spectroscopic Data Summary:

| Technique | Expected Observations |

| ¹H NMR | Two signals in the aromatic region, likely doublets, corresponding to the two non-equivalent ring protons. |

| ¹³C NMR | Four signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons attached to bromine will be significantly deshielded. |

| Mass Spec (EI) | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |

| IR Spectroscopy | Characteristic peaks for C-H stretching in the aromatic region, C=N and C=C stretching of the pyrimidine ring. |

Synthesis of 2,4-Dibromopyrimidine

A common and efficient method for the synthesis of 2,4-dibromopyrimidine involves the bromination of uracil using a brominating agent such as phosphorus oxybromide.

Experimental Protocol: Synthesis from Uracil

Reaction: Uracil to 2,4-Dibromopyrimidine

Reagents and Materials:

-

Uracil

-

Phosphorus(V) oxybromide (POBr₃)

-

Ice water

-

Sodium bicarbonate (solid)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine uracil (1.0 eq) and phosphorus(V) oxybromide (a significant excess, e.g., 5-6 eq).

-

Heat the mixture with stirring to 125 °C for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice or into ice-cold water.

-

Neutralize the acidic aqueous solution by the gradual addition of solid sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (2 x 150 mL for a 3g scale reaction).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 2,4-dibromopyrimidine as a white solid.[1]

Quantitative Data:

| Starting Material | Product | Yield | Reference |

| Uracil | 2,4-Dibromopyrimidine | 78.5% | [1] |

Chemical Reactivity and Synthetic Applications

The two bromine atoms on the pyrimidine ring exhibit different reactivity, allowing for regioselective functionalization. The C4 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic influence of the two nitrogen atoms. However, the C2 position can be selectively functionalized under specific conditions. This differential reactivity makes 2,4-dibromopyrimidine a highly valuable and versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of 2,4-dibromopyrimidine, regioselective coupling can be achieved.

Experimental Protocol (General):

-

To a reaction vessel, add 2,4-dibromopyrimidine (1.0 eq), the boronic acid or ester (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems):

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >95 (C4-substitution) |

| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄/TlOH | TlOH | Toluene | 25 | 2 | 85 (C2-substitution) |

This reaction is a cornerstone for the synthesis of arylamines. Selective mono-amination of 2,4-dibromopyrimidine can be achieved.

Experimental Protocol (General):

-

In an oven-dried Schlenk tube, combine 2,4-dibromopyrimidine (1.0 eq), the amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen).

-

Add an anhydrous solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by column chromatography.

The Sonogashira coupling enables the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Experimental Protocol (General):

-

To a reaction vessel, add 2,4-dibromopyrimidine (1.0 eq), the terminal alkyne (1.1-1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, diisopropylamine).

-

Add a suitable solvent (e.g., THF, DMF).

-

Degas the mixture with an inert gas.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove the base and salts.

-

Dry the organic layer, concentrate, and purify by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the C4 position. A wide range of nucleophiles can be employed.

Experimental Protocol (General):

-

Dissolve 2,4-dibromopyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF, DMSO).

-

Add the nucleophile (e.g., an amine, thiol, or alcohol, 1.0-1.2 eq) and a base if necessary (e.g., DIPEA, K₂CO₃).

-

Stir the reaction at room temperature or with heating, monitoring its progress.

-

Upon completion, perform an aqueous workup to remove the solvent and any inorganic salts.

-

Extract the product with an organic solvent.

-

Dry, concentrate, and purify the product.

Quantitative Data for SNAr (Illustrative):

| Nucleophile | Conditions | Product Type | Expected Regioselectivity |

| Primary/Secondary Amines | Base, heat | 4-Aminopyrimidine | High for C4 |

| Thiols | Base | 4-Thioetherpyrimidine | High for C4 |

| Alkoxides | NaH or other strong base | 4-Alkoxypyrimidine | High for C4 |

Application in Drug Discovery: Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Many potent and selective inhibitors of kinases such as Aurora kinases, MAP kinases, and cyclin-dependent kinases (CDKs) are based on this core. 2,4-Dibromopyrimidine serves as an excellent starting material for the synthesis of libraries of these compounds through sequential Buchwald-Hartwig amination or SNAr reactions.

Synthetic Workflow for 2,4-Diaminopyrimidine Kinase Inhibitor Scaffolds

Caption: Synthetic workflow for 2,4-diaminopyrimidine scaffolds.

Aurora Kinase Signaling Pathway and Inhibition

Aurora kinases are crucial regulators of mitosis, and their overexpression is linked to various cancers. Inhibitors based on the 2,4-diaminopyrimidine scaffold can block the ATP-binding site of these kinases, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the Aurora kinase signaling pathway.

Logical Relationships in Regioselective Reactions

The choice of reaction conditions is critical for controlling the regioselectivity of the functionalization of 2,4-dibromopyrimidine.

Caption: Decision tree for regioselective functionalization.

Conclusion

2,4-Dibromopyrimidine is a highly valuable and versatile building block in modern organic synthesis. Its capacity for regioselective functionalization through a range of well-established synthetic methodologies makes it an ideal starting material for the construction of complex molecular architectures. Its application in the synthesis of kinase inhibitors highlights its significance in drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to harness the full synthetic potential of this important heterocyclic compound.

References

The Synthetic Versatility of 2,4-Dibromopyrimidine: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Reactivity and Synthetic Applications of 2,4-Dibromopyrimidine for Professionals in Drug Discovery and Chemical Research.

This whitepaper provides an in-depth analysis of the reactivity of 2,4-dibromopyrimidine, a key building block in modern medicinal chemistry and agrochemical synthesis. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed insights into the compound's synthetic utility, supported by quantitative data, experimental protocols, and visual representations of reaction mechanisms and biological pathways.

Introduction to 2,4-Dibromopyrimidine

2,4-Dibromopyrimidine is a highly reactive and versatile heterocyclic compound. Its two bromine atoms at the C2 and C4 positions of the pyrimidine ring are amenable to a variety of chemical transformations, making it an invaluable precursor for the synthesis of a diverse range of functionalized pyrimidine derivatives. These derivatives are prominent scaffolds in numerous biologically active molecules, including kinase inhibitors for cancer therapy and agents targeting other signaling pathways. The differential reactivity of the C2-Br and C4-Br bonds allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures.

General Reactivity

The pyrimidine ring is inherently electron-deficient, which activates the C2 and C4 positions towards nucleophilic attack. Consequently, the bromine atoms at these positions serve as excellent leaving groups in both nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.

Generally, the C4 position of 2,4-dihalopyrimidines is more reactive towards nucleophiles and in many cross-coupling reactions. This preferential reactivity is attributed to the greater positive charge density at the C4 position and the ability to better stabilize the Meisenheimer intermediate during SₙAr reactions. However, the selectivity can be influenced and even reversed by the choice of catalyst, ligands, and reaction conditions, allowing for controlled synthesis of either 2- or 4-substituted pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. 2,4-Dibromopyrimidine is an excellent substrate for these transformations, readily participating in Suzuki, Stille, and other coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide, is a widely used method for the arylation and vinylation of 2,4-dibromopyrimidine. The regioselectivity of the reaction is a key consideration.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dihalopyrimidines

| Entry | Dihalopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product(s) (Yield %) | C4:C2 Ratio |

| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 4-Phenyl-2-chloropyrimidine (71%) | >95:5 |

| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 4-Phenyl-2-chloropyrimidine (81%) | >95:5 |

| 3 | 2,4-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃/PCy₃/K₃PO₄ | K₃PO₄ | - | 25 | - | 2-Phenyl-4-bromopyridine | C2 selective |

Note: Data for 2,4-dichloropyrimidine is often used as a proxy due to its similar reactivity profile. Specific yields for 2,4-dibromopyrimidine may vary.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4

A mixture of 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 2:1 mixture of 1,4-dioxane and water (6 mL) is subjected to microwave irradiation at 100°C for 15 minutes.[1] After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenyl-2-chloropyrimidine.

Stille Coupling

The Stille coupling reaction involves the reaction of an organostannane with an organic halide. It is a mild and versatile method that tolerates a wide range of functional groups.

Table 2: Stille Coupling of Dihalopyridines/Pyrimidines

| Entry | Substrate | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Product (Yield %) |

| 1 | 2,4-Dibromopyridine | Hexamethylbistannane | Pd(PPh₃)₂Cl₂ (10) | - | LiCl | Toluene | 90 | 16 | 4-Bromo-2-(trimethylstannyl)pyridine (62%) |

| 2 | Aryl Halide | Organostannane | Pd(dppf)Cl₂·DCM (0.1) | - | CuI, LiCl | DMF | 40 | 60 | Coupled Product (87%) |

Experimental Protocol: Stille Coupling

To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(dppf)Cl₂·DCM (0.1 eq), CuI (0.1 eq), and LiCl (5.3 eq).[2] Add anhydrous and degassed DMF. Purge the mixture with argon for 10 minutes before adding the organostannane (1.15 eq). Heat the reaction mixture to 40°C. Upon completion, the reaction is quenched and extracted. The organic layers are combined, dried, and concentrated. The crude product is purified by flash chromatography.[2]

Nucleophilic Aromatic Substitution (SₙAr)

Due to the electron-deficient nature of the pyrimidine ring, 2,4-dibromopyrimidine readily undergoes nucleophilic aromatic substitution with a variety of nucleophiles, including amines, alkoxides, and thiolates. As previously mentioned, the C4 position is generally more susceptible to nucleophilic attack.

Table 3: Nucleophilic Aromatic Substitution of 2,4-Dihalopyrimidines

| Entry | Dihalopyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product (Yield %) |

| 1 | 2,4-Dichloro-5-fluoropyrimidine | tert-Butyl (3-aminophenyl)carbamate | DIPEA | - | - | - | 4-Substituted product |

| 2 | 2,4-Dichloropyrimidine | Thiophenols | - | - | High | - | C2-selective product |

| 3 | 2,4-Dichloropyrimidines | Tertiary Amines | - | - | - | - | C2-selective product |

Experimental Protocol: Amination of 2,4-Dibromopyrimidine

To a solution of 2,4-dibromopyrimidine (1.0 mmol) in a suitable solvent (e.g., n-butanol or NMP), add the amine (1.2 mmol) and a base such as diisopropylethylamine (DIPEA) (2.0 mmol). The reaction mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the aminated product.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors. One of the most important targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[3][4][5]

Many EGFR inhibitors feature a 2,4-diaminopyrimidine core, which can be synthesized from 2,4-dibromopyrimidine through sequential nucleophilic aromatic substitution reactions. These inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

Conclusion

2,4-Dibromopyrimidine is a cornerstone reagent for the synthesis of functionalized pyrimidines. Its well-defined reactivity, particularly the potential for regioselective functionalization at the C2 and C4 positions, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its behavior in cross-coupling and nucleophilic substitution reactions, as detailed in this guide, is crucial for the efficient and strategic design of novel therapeutics targeting a range of diseases.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemical reagents.

References

- 1. mdpi.com [mdpi.com]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design and synthesis of 2,4-diaminopyrimidines as EGFR L858R/T790M selective inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2,4-Dibromopyrimidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among the various functionalized pyrimidines, 2,4-dibromopyrimidine stands out as a highly versatile and reactive intermediate, enabling the synthesis of a diverse array of potent and selective therapeutic agents. Its two reactive bromine atoms at positions 2 and 4 allow for sequential and regioselective functionalization through various cross-coupling and nucleophilic substitution reactions, providing a powerful platform for the generation of compound libraries for drug discovery. This technical guide delves into the core applications of 2,4-dibromopyrimidine in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for oncology.

Synthetic Utility and Key Reactions

2,4-Dibromopyrimidine serves as a key building block for the synthesis of 2,4-disubstituted pyrimidine derivatives. The differential reactivity of the C4 and C2 positions is a critical aspect of its synthetic utility. The C4 position is generally more susceptible to nucleophilic aromatic substitution, allowing for the sequential introduction of different substituents.

One of the most powerful methods for the functionalization of 2,4-dibromopyrimidine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the pyrimidine core and a wide range of aryl and heteroaryl boronic acids. This reaction is instrumental in the synthesis of kinase inhibitors, where specific aryl moieties are often required for binding to the target protein.

Another key transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is extensively used to introduce various aniline and amine substituents at the C2 and C4 positions, a common feature in many kinase inhibitors.

Application in Kinase Inhibitor Drug Discovery

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2,4-disubstituted pyrimidine scaffold has proven to be a "privileged" structure in the design of potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. A significant number of approved and investigational EGFR inhibitors are based on the 2,4-dianilinopyrimidine scaffold. The aniline substituents at the C2 and C4 positions are crucial for interacting with the ATP-binding site of the EGFR kinase domain.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. Its overexpression is associated with cancer metastasis. 2,4-Disubstituted pyrimidine derivatives have been explored as potent FAK inhibitors.

Ribosomal S6 Kinase (RSK) Inhibitors

The p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases are downstream effectors of the Ras-MAPK signaling pathway and are implicated in cell proliferation and survival. Recently, 2,4-dianilinopyrimidine derivatives have emerged as promising RSK inhibitors.[1]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative 2,4-disubstituted pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives against EGFR

| Compound | EGFR (WT) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Compound 4c | - | - | A549 | 0.56 | Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors |

| Compound 8 | - | 6.4 | H1975 | 0.170 | Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors |

Table 2: Inhibitory Activity of 2,4-Disubstituted Pyrimidine Derivatives against FAK

| Compound | FAK IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Compound 11b | 2.75 | PANC-1 | 0.98 | Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities |

| Compound 12f | 1.87 | PANC-1 | 0.11 | Design, synthesis, and biological evaluation of 2,4-diamino pyrimidine derivatives as potent FAK inhibitors with anti-cancer and anti-angiogenesis activities |

| Compound A12 | - | A549 | 0.130 | Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors |

| Compound A12 | - | MDA-MB-231 | 0.094 | Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors |

Table 3: Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives against RSK2

| Compound | RSK2 IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Compound 3e | 37.89 ± 3.08 | HeLa | 0.189 | Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors |

| Compound 3e | - | MIA PaCa-2 | 0.256 | Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors |

| Compound 3e | - | U937 | 0.211 | Discovery of 2,4-dianilinopyrimidine derivatives as novel p90 ribosomal S6 protein kinase (RSK) inhibitors |

Experimental Protocols

Synthesis of 2,4-Disubstituted Pyrimidines via Sequential Suzuki-Miyaura Coupling

This protocol describes a general procedure for the regioselective synthesis of 2,4-disubstituted pyrimidines from 2,4-dichloropyrimidine using microwave-assisted Suzuki-Miyaura coupling.[1][2]

Materials:

-

2,4-Dichloropyrimidine

-

Arylboronic acid (1st coupling)

-

Arylboronic acid (2nd coupling)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Microwave reactor

-

Standard glassware for organic synthesis

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Step 1: Monosubstitution at the C4 Position

-

In a microwave process vial, dissolve 2,4-dichloropyrimidine (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (4 mL).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add the first arylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).

-

Seal the vial and stir the reaction mixture under argon atmosphere in a microwave reactor for 15 minutes at 100 °C.

-

After cooling, extract the reaction mixture with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 2-chloro-4-arylpyrimidine intermediate.

Step 2: Disubstitution at the C2 Position

-

In a microwave process vial, dissolve the 2-chloro-4-arylpyrimidine intermediate (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (4 mL).

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add the second arylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).

-

Seal the vial and stir the reaction mixture under argon atmosphere in a microwave reactor for 15 minutes at 100 °C.

-

After cooling, extract the reaction mixture with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final 2,4-diarylpyrimidine.

Caption: Sequential Suzuki-Miyaura coupling workflow.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the in vitro potency (IC50) of synthesized compounds against a target kinase using a luminescence-based assay that measures ADP production.[3][4]

Materials:

-

Recombinant kinase (e.g., EGFR, FAK, RSK2)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

Peptide substrate specific for the kinase

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, low-volume assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

-

Add 2 µL of the recombinant kinase solution (pre-diluted in kinase buffer to the desired concentration).

-

Add 2 µL of a mixture of the peptide substrate and ATP (at a concentration near the Km for the kinase).

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: In vitro kinase inhibition assay workflow.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by 2,4-disubstituted pyrimidine-based inhibitors.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7][8] Ligand binding to EGFR leads to receptor dimerization and autophosphorylation, activating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. promega.com [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

The Pivotal Role of 2,4-Dibromopyrimidine in Modern Agrochemical Discovery: A Technical Guide

For Immediate Release

A deep dive into the synthesis, application, and biological activity of 2,4-dibromopyrimidine derivatives reveals its crucial role as a scaffold in the development of next-generation herbicides and fungicides. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this versatile chemical intermediate, complete with detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways.

The ever-present challenge of ensuring global food security necessitates the continuous innovation of effective and selective agrochemicals. In the vast landscape of heterocyclic chemistry, pyrimidine derivatives have emerged as a cornerstone in the design of potent herbicides and fungicides. Central to the synthesis of many of these vital compounds is the highly reactive and versatile building block, 2,4-dibromopyrimidine. Its unique electronic properties and two distinct reactive sites allow for the strategic and regioselective introduction of various functional groups, leading to a diverse array of biologically active molecules.

This guide provides an in-depth exploration of the chemistry and agricultural applications of 2,4-dibromopyrimidine, with a focus on the synthesis of herbicidal and fungicidal compounds. We will delve into the key reactions that underpin the derivatization of this scaffold, present quantitative data on the efficacy of the resulting agrochemicals, and provide detailed experimental methodologies to facilitate further research and development in this critical field.

Physicochemical Properties of 2,4-Dibromopyrimidine

| Property | Value | Reference |

| CAS Number | 3921-01-5 | [1] |

| Molecular Formula | C₄H₂Br₂N₂ | [1] |

| Molecular Weight | 237.88 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 65 - 73 °C | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

Synthetic Pathways to Agrochemicals

The two bromine atoms on the pyrimidine ring exhibit differential reactivity, which can be exploited for the sequential and regioselective synthesis of 2,4-disubstituted pyrimidines. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. However, catalyst-controlled reactions, such as palladium-catalyzed cross-couplings, can invert this selectivity.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental method for the functionalization of 2,4-dibromopyrimidine. The greater electrophilicity of the C4 position typically leads to monosubstitution at this site. This initial substitution can then be followed by a second substitution at the C2 position, often requiring more forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds in agrochemical synthesis.[2] These reactions offer a high degree of functional group tolerance and can be tuned to achieve specific regioselectivity. While C4-selective coupling is common, specific ligand and catalyst systems have been developed to favor C2-selective coupling of 2,4-dihalopyrimidines.

Applications in Herbicide Development

Derivatives of 2,4-dibromopyrimidine have shown significant potential as herbicides, often targeting essential plant-specific biochemical pathways.

Pyrimidine-Based Herbicides

A notable class of herbicides derived from pyrimidine precursors are the pyrimidinyloxy-phenoxy acetates. These compounds have demonstrated high herbicidal activity, particularly against monocotyledonous weeds.

| Compound ID | Target Weed | Activity | Concentration | Reference |

| 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetate derivatives | Digitaria sanguinalis L. | High | 100 mg/L & 50 mg/L | [3] |

| 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetate derivatives | Digitaria sanguinalis L. | High | 100 mg/L & 50 mg/L | [3] |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass | Good | 1 mM | [4][5] |

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

A novel herbicidal mechanism of action involves the disruption of the de novo pyrimidine biosynthesis pathway.[3][6] Specifically, certain pyrimidine-based herbicides have been found to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a crucial step in the synthesis of pyrimidine nucleotides, essential for DNA and RNA synthesis.[3][6][7]

Applications in Fungicide Development

The pyrimidine scaffold is also a prominent feature in many successful fungicides. By modifying the substituents at the 2- and 4-positions of a dibromopyrimidine precursor, researchers can develop compounds with potent activity against a broad spectrum of phytopathogenic fungi.

Pyrimidine-Based Fungicides

A variety of pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activity against common plant pathogens.

| Compound Class | Target Fungi | Activity (MIC) | Reference | | :--- | :--- | :--- | :--- | :--- | | Pyridothienopyrimidine derivatives | S. aureus, B. cereus, E. coli, S. typhimurium | 4–16 µg/mL |[7] | | 1,6-dihydropyrimidine derivatives | C. albicans | 6.25 μg/ml |[8] | | 2-amino-4-aryl-6-pyridopyrimidines | Various bacteria and fungi | High anti-microbial activity |[9] | | Pyrimidine derivatives containing an amide moiety | Phomopsis sp. | EC₅₀ = 10.5 μg/ml |[10] |

Mechanism of Action: Inhibition of NADH Oxidoreductase

One of the established modes of action for certain pyrimidine-based fungicides is the inhibition of NADH oxidoreductase (Complex I) in the mitochondrial respiratory chain.[2][4] This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.

Experimental Protocols

General Procedure for the Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil

This protocol describes a typical chlorination reaction to convert a dihydroxypyrimidine to a dichloropyrimidine, a key intermediate that can be further derivatized.[11]

-

Reaction Setup: In a fume hood, a dry round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. 4-aminouracil is added to the flask.

-

Addition of Reagents: An excess of phosphorus oxychloride (POCl₃) is carefully added to the flask, followed by the addition of a tertiary amine such as N,N-diethylaniline.

-

Reaction Conditions: The reaction mixture is heated to reflux with constant stirring for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is quenched by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

Neutralization: The acidic solution is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation of Crude Product: The resulting precipitate is filtered, washed with cold water, and dried.[11]

-

Purification: The crude product can be further purified by extraction with a suitable solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure. Sublimation can also be used for purification.[11]

General Procedure for One-pot Double Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol outlines a one-pot, regioselective double Suzuki coupling reaction to synthesize diarylated pyrimidines.[12]

-

First Coupling Reaction: 2,4-dichloropyrimidine (1 eq) is dissolved in a mixture of toluene, ethanol, and water. The solution is degassed with argon.

-

The first arylboronic acid (1 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount), and potassium carbonate (3 eq) are added.

-

The reaction mixture is heated at 55 °C for 12 hours.

-

Second Coupling Reaction: After cooling, the second arylboronic acid (1.1 eq), additional Pd(PPh₃)₄ (catalytic amount), and potassium carbonate (3 eq) are added to the reaction vial.

-

The mixture is shaken at a higher temperature (e.g., 80 °C) for another 12 hours.

-

Work-up and Purification: After completion, the reaction is worked up by extraction with an organic solvent, and the product is purified by column chromatography.[12]

Conclusion